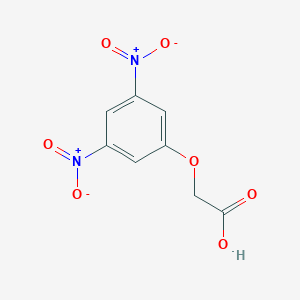
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as AG-1478, is a synthetic small molecule compound that acts as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound has been extensively studied for its potential applications in cancer research and therapy.
Wirkmechanismus
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine acts as a potent and selective inhibitor of the EGFR tyrosine kinase. The compound binds to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways that promote cell growth, proliferation, and survival. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound also inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has several advantages for use in lab experiments. The compound is highly selective for the EGFR tyrosine kinase, which reduces the potential for off-target effects. N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine is also stable and can be easily synthesized in large quantities. However, one limitation of N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine. One area of interest is the development of new analogs of the compound with improved potency and selectivity. Another area of interest is the investigation of the role of N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine in other signaling pathways and cellular processes. Additionally, the combination of N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine with other targeted therapies or immunotherapies may enhance its efficacy in cancer treatment.
Synthesemethoden
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine can be synthesized by a multi-step process involving the reaction of 4-chloroaniline with 2,3-dimethoxybenzaldehyde to form 4-chloro-2,3-dimethoxybenzylideneaniline, which is then reacted with anthranilic acid to form 4-chloro-2,3-dimethoxybenzylidene-2-aminobenzoic acid. The final step involves the cyclization of the intermediate compound to form N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has been extensively studied for its potential applications in cancer research and therapy. The compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
Produktname |
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine |
|---|---|
Molekularformel |
C16H14ClN3O2 |
Molekulargewicht |
315.75 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C16H14ClN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-10(17)4-6-11/h3-9H,1-2H3,(H,18,19,20) |
InChI-Schlüssel |
LHGGYEWCVWOGFX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)Cl)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




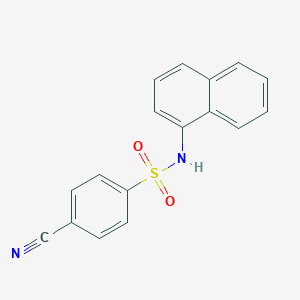
![1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B263386.png)
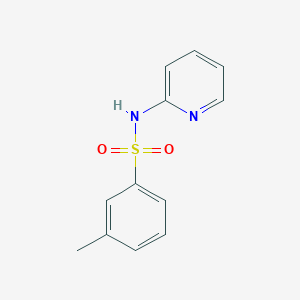
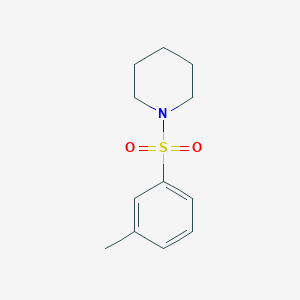
![Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B263390.png)
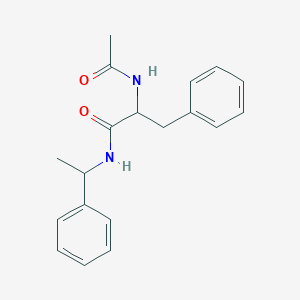
![N-[2-(4-Chlorophenoxy)ethyl]acetamide](/img/structure/B263394.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxybutanamide](/img/structure/B263396.png)
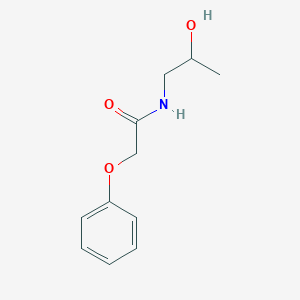
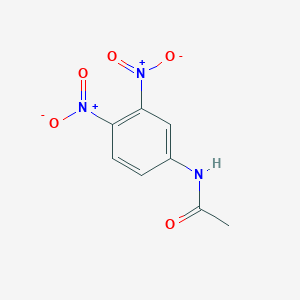

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B263407.png)
